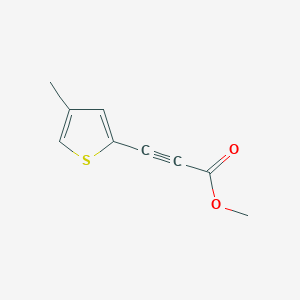

Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate is a chemical compound with the molecular formula C9H8O2S and a molecular weight of 180.22 g/mol . This compound features a thiophene ring, which is a five-membered ring containing sulfur, and is known for its diverse applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate typically involves the reaction of 4-methylthiophene-2-carboxylic acid with propargyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under anhydrous conditions and at room temperature to yield the desired ester .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the alkyne group to an alkene or alkane.

Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

Oxidation: 3-(4-methylthiophen-2-yl)prop-2-ynoic acid.

Reduction: Methyl 3-(4-methylthiophen-2-yl)prop-2-enoate or Methyl 3-(4-methylthiophen-2-yl)propanoate.

Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Mechanism of Action

The mechanism of action of Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate is not fully elucidated. its effects are believed to be mediated through interactions with specific molecular targets and pathways. The thiophene ring in the compound can interact with various enzymes and receptors, potentially modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 3-(thiophen-2-yl)prop-2-ynoate: Lacks the methyl group on the thiophene ring.

Methyl 3-(4-methylphenyl)prop-2-ynoate: Contains a phenyl ring instead of a thiophene ring.

Ethyl 3-(4-methylthiophen-2-yl)prop-2-ynoate: Has an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate is unique due to the presence of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects .

Biological Activity

Methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the synthesis, structure-activity relationships (SAR), and biological evaluations relevant to this compound.

Chemical Structure and Synthesis

This compound features a propynoate backbone substituted with a 4-methylthiophene ring. The synthesis typically involves multi-step reactions, including the use of alkynes and esters, which allow for the introduction of the thiophene moiety. The synthetic pathway often employs methodologies such as Sonogashira coupling or other cross-coupling techniques to achieve the desired structure.

Antiviral Properties

Recent studies have explored the antiviral potential of compounds similar to this compound, particularly against Hepatitis C Virus (HCV) NS5B polymerase. These compounds have shown promising inhibitory activities, with IC50 values indicating effective inhibition of viral replication. For instance, modifications on the thiophene ring were found to significantly influence biological activity, suggesting that electron-donating or withdrawing groups can enhance or diminish potency against viral targets .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro assays demonstrated that derivatives can induce apoptosis in cancer cell lines by disrupting mitotic spindle formation. This mechanism is crucial in targeting cancer cells that exhibit centrosome amplification, leading to multipolar spindles and aberrant cell division .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Modification | Effect on Activity |

|---|---|

| Methyl group at 4-position | Increases potency against NS5B polymerase |

| Substitution at 5-position | Decreases activity significantly |

| Replacement with halogens | Can enhance inhibitory effects |

Studies indicate that moving substituents around the thiophene ring can lead to significant changes in biological activity, suggesting a nuanced relationship between structure and function .

Case Studies

- HCV Inhibition : A series of α,γ-diketo acids structurally related to this compound were synthesized and evaluated for their ability to inhibit HCV NS5B polymerase. The most potent derivatives exhibited IC50 values in the low micromolar range, highlighting the potential for further development as antiviral agents .

- Cancer Cell Studies : In a study focusing on centrosome amplification in cancer cells, compounds derived from this compound were shown to increase multipolar mitosis by inhibiting HSET (KIFC1), a protein that facilitates the clustering of centrosomes. This resulted in increased cell death rates in treated cancer cell lines compared to controls .

Properties

Molecular Formula |

C9H8O2S |

|---|---|

Molecular Weight |

180.23 g/mol |

IUPAC Name |

methyl 3-(4-methylthiophen-2-yl)prop-2-ynoate |

InChI |

InChI=1S/C9H8O2S/c1-7-5-8(12-6-7)3-4-9(10)11-2/h5-6H,1-2H3 |

InChI Key |

OUZWGBWEGYTGGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1)C#CC(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.